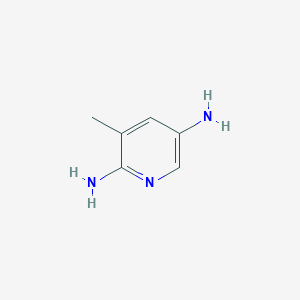

3-Methylpyridine-2,5-diamine

Description

Properties

IUPAC Name |

3-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-5(7)3-9-6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGCVIIPNIZFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370302 | |

| Record name | 3-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106070-58-0 | |

| Record name | 3-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Methylpyridine-2,5-diamine

An In-depth Technical Guide

Abstract

3-Methylpyridine-2,5-diamine is a pivotal molecular scaffold, serving as a high-value building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring vicinal amino groups ortho and para to the ring nitrogen, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry for designing targeted therapeutics. This technical guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate. We will dissect two core strategies: (1) the classical approach of electrophilic dinitration of a 3-picoline precursor followed by reduction, and (2) a more modern route involving the construction of a dihalogenated intermediate and subsequent catalytic di-amination. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but the underlying mechanistic rationale and field-proven insights to guide successful synthesis and process optimization.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridines is a foundational challenge in organic chemistry. The inherent electron-deficient nature of the pyridine ring complicates traditional electrophilic aromatic substitution, often requiring harsh conditions. The target molecule, this compound, presents a unique synthetic puzzle due to the specific orientation of its three substituents. A successful synthesis must precisely control the regioselectivity of introducing two amino functionalities onto the 3-methylpyridine (3-picoline) core.

Chemical Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉N₃

-

Molecular Weight: 123.16 g/mol

-

Key Features: A pyridine ring substituted with a methyl group at the 3-position and amino groups at the 2- and 5-positions. The arrangement of these groups dictates its utility as a versatile synthetic intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary bond disconnections, leading to the main strategies detailed in this guide. The C-N bonds of the amino groups are the most logical points for disconnection. This leads back to either a dinitro- or a dihalo-substituted 3-methylpyridine precursor.

Caption: Retrosynthetic pathways for this compound.

Pathway I: Electrophilic Nitration and Reduction

This classical route leverages the foundational principles of electrophilic aromatic substitution followed by a robust reduction. While conceptually straightforward, the challenge lies in controlling the regioselectivity of the initial nitration step on an electron-deficient pyridine ring, which often requires forcing conditions.

Mechanistic Rationale

The nitration of pyridine is notoriously difficult compared to benzene, as the ring nitrogen is protonated under strongly acidic conditions, creating a highly deactivated pyridinium ion. The methyl group at C-3 is an ortho-, para-director, while the positively charged pyridinium nitrogen is a strong meta-director. This confluence of directing effects makes achieving the specific 2,5-dinitration pattern a significant challenge, often leading to mixtures of isomers.[1][2] The subsequent reduction of the nitro groups is a well-established and high-yielding transformation, typically accomplished via catalytic hydrogenation or metal-acid systems.

Caption: Workflow for the Nitration-Reduction synthesis pathway.

Experimental Protocol: A Representative Synthesis

Step A: Dinitration of a 2-Amino-3-Methylpyridine Precursor

Causality: Starting with 2-amino-3-methylpyridine provides a strategic advantage. The powerful activating and ortho-, para-directing effect of the amino group facilitates electrophilic substitution at the C-5 position, making the desired nitration pattern more achievable than starting from 3-picoline itself.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge concentrated sulfuric acid (H₂SO₄) and cool the vessel to 0-5°C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-amino-3-methylpyridine to the cooled sulfuric acid while maintaining the internal temperature below 10°C. The formation of the pyridinium salt is highly exothermic.

-

Nitration: Prepare a nitrating mixture (fuming nitric acid in concentrated sulfuric acid). Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat cautiously to 50-60°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) while cooling to precipitate the crude 2-amino-5-nitro-3-methylpyridine. Filter the solid, wash with cold water, and dry.

-

Second Nitration: The isolated mono-nitro compound would then undergo a second, more forcing nitration step to install the nitro group at the 2-position (after conversion of the existing amino group to a nitro group via diazotization, or protecting it), though this route is complex and often low-yielding. A more direct dinitration of 2,6-diaminopyridine has been studied and shows the complexity of controlling the reaction.[1][3][4]

Step B: Reduction to this compound

-

Reaction Setup: Charge a flask or hydrogenation vessel with the crude dinitro intermediate, a solvent (e.g., ethanol, ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically at a pressure of 50-100 psi.

-

Reaction Progression: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the uptake of hydrogen and periodically check the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Data Summary

| Parameter | Nitration Step | Reduction Step |

| Typical Reagents | HNO₃, H₂SO₄, Oleum | H₂/Pd-C, SnCl₂/HCl, Fe/HCl |

| Temperature | 0°C to 80°C | Room Temperature to Reflux |

| Challenges | Regioselectivity, harsh conditions, potential for runaway reactions. | Catalyst poisoning, incomplete reduction. |

| Typical Yields | Variable, often moderate (<50%) | High (85-95%) |

Pathway II: Halogenation and Catalytic Amination

This modern approach offers superior regiochemical control by first installing halogen atoms at the desired positions, which then serve as handles for a subsequent double nucleophilic aromatic substitution (SₙAr) or cross-coupling reaction.

Mechanistic Rationale

This pathway hinges on the reliable synthesis of a 2,5-dihalo-3-methylpyridine intermediate. The halogen atoms, typically chlorine or bromine, activate the pyridine ring for nucleophilic substitution. The subsequent amination can proceed via two main mechanisms:

-

SₙAr: Direct displacement of the halides with an amine source like ammonia. This often requires high temperatures and pressures. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 position for attack.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under much milder conditions with a broader range of amine nucleophiles.[5][6] This method is often preferred for its efficiency and functional group tolerance.

Caption: Workflow for the Halogenation-Amination pathway.

Experimental Protocol: Synthesis via a Dibromo-Intermediate

This protocol is adapted from methodologies described in patent literature for the synthesis of the key dibromo-intermediate.[7]

Step A: Synthesis of 2-Amino-3-methyl-5-bromopyridine [7]

-

Amine Protection: Reflux 2-amino-3-methylpyridine with acetic anhydride. The acetylation of the amino group protects it and modulates its directing effect for the subsequent bromination.

-

Bromination: After cooling, add liquid bromine dropwise to the reaction mixture. The reaction is then heated to 50-60°C for 2-3 hours.

-

Deprotection & Isolation: Add water to dissolve the solids, followed by a sodium hydroxide solution to hydrolyze the acetyl group. The product, 2-amino-3-methyl-5-bromopyridine, precipitates and is isolated by filtration, drying, and recrystallization.

Step B: Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction [7]

-

Diazotization: Dissolve the 2-amino-3-methyl-5-bromopyridine in a hydrobromic acid (HBr) solution containing cuprous bromide (CuBr) as a catalyst, and cool to -5 to 10°C.

-

Halide Substitution: Add a saturated solution of sodium nitrite (NaNO₂) dropwise. The in-situ generated diazonium salt is immediately converted to the bromide by the CuBr catalyst.

-

Isolation: After stirring for 2-4 hours, neutralize the reaction mixture. The product, 2,5-dibromo-3-methylpyridine, can be isolated, for instance, by distillation under reduced pressure.

Step C: Catalytic Diamination

-

Reaction Setup: In a pressure-rated vessel, combine 2,5-dibromo-3-methylpyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane.

-

Amine Source: Introduce the amine source. For the synthesis of the primary diamine, a source of ammonia (e.g., a solution of ammonia in dioxane or by bubbling ammonia gas) is used.

-

Reaction: Seal the vessel and heat to 80-120°C. The reaction progress is monitored by LC-MS.

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Data Summary

| Parameter | Halogenation Steps | Amination Step |

| Typical Reagents | Br₂, Ac₂O, NaNO₂, HBr, CuBr | Pd₂(dba)₃, Xantphos, NaOtBu, NH₃ |

| Key Advantages | Excellent regiochemical control. | Milder conditions, high functional group tolerance. |

| Challenges | Multi-step synthesis of intermediate, handling of bromine and diazonium salts. | Cost of palladium catalyst and ligands, air-sensitive reagents. |

| Typical Yields | Good to high for each step (60-85%) | Good to excellent (70-90%) |

Comparative Analysis and Conclusion

The choice of synthetic route depends critically on the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations.

| Feature | Pathway I: Nitration-Reduction | Pathway II: Halogenation-Amination |

| Regiocontrol | Poor to moderate; often yields isomers. | Excellent; precisely controlled by intermediate synthesis. |

| Number of Steps | Fewer linear steps conceptually. | More linear steps. |

| Reaction Conditions | Harsh (strong acids, high temps). | Milder, especially in the amination step. |

| Starting Materials | Inexpensive (3-picoline, acids). | More specialized (e.g., 2-amino-3-picoline, catalysts). |

| Scalability | Challenging due to safety of nitrations. | More amenable to scale-up with proper engineering controls. |

| Overall Yield | Generally lower due to poor selectivity. | Generally higher due to better control. |

For laboratory-scale synthesis where regiochemical purity is paramount, Pathway II (Halogenation-Amination) is the superior strategy. The upfront investment in synthesizing the dihalo-intermediate pays dividends in the form of a clean, high-yielding final amination step that avoids the problematic isomer separation associated with direct nitration. While Pathway I appears more direct, its lack of selectivity and reliance on hazardous conditions make it less attractive for modern drug development applications. Future research will likely focus on refining the catalytic systems for the amination step in Pathway II to reduce cost and improve turnover numbers, further cementing its status as the preferred method for accessing this compound.

References

- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (n.d.). PMC - NIH.

- A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC - NIH.

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 24). YouTube. Retrieved January 5, 2026, from [Link]

-

Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., & Xu, J. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.). Google Patents.

-

A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Hajizadeh, N. (2018). 3, 5-dinitropyridine from Direct Nitration Reaction of 2, 6 diamino pyridine in Different. International Journal of New Chemistry. Retrieved January 5, 2026, from [Link]

-

NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1. (n.d.). Googleapis.com. Retrieved January 5, 2026, from [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijnc.ir [ijnc.ir]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

Physicochemical Properties of 2,5-Diamino-3-picoline: A Guide for Drug Discovery and Development

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2,5-Diamino-3-picoline (CAS: 106070-58-0), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical data with field-proven experimental protocols to offer a practical resource for laboratory professionals. Key parameters including molecular structure, solubility, lipophilicity (LogP), and ionization constants (pKa) are discussed in the context of their impact on drug-like characteristics. Detailed, self-validating methodologies for the experimental determination of these properties are provided, underscoring the importance of empirical data in complementing computational predictions. This guide is designed to equip scientists with the foundational knowledge and practical workflows necessary to effectively evaluate and utilize 2,5-Diamino-3-picoline in a research and development setting.

Chemical Identity and Molecular Structure

2,5-Diamino-3-picoline, systematically named 3-methylpyridine-2,5-diamine, is a heterocyclic compound featuring a pyridine core substituted with two amino groups and one methyl group.[1] Understanding this fundamental structure is the first step in predicting its chemical behavior and its potential interactions in a biological system.

-

IUPAC Name: this compound[1]

-

Synonyms: 2,5-Diamino-3-methylpyridine[]

-

Molecular Formula: C₆H₉N₃[1]

-

Molecular Weight: 123.16 g/mol [1]

The arrangement of two electron-donating amino groups on the electron-deficient pyridine ring suggests a molecule with nuanced electronic properties, significant basicity, and the potential for extensive hydrogen bonding.

Core Physicochemical Properties

A summary of the core physicochemical properties is essential for an initial assessment of any compound in a drug development pipeline. The following table consolidates available data for 2,5-Diamino-3-picoline. It is critical to distinguish between experimentally determined values and computationally predicted values, as the latter serve as valuable estimates but require empirical validation.

| Property | Value | Source & Notes |

| Boiling Point | 329.2°C (at 760 mmHg) | [] Experimental Value. |

| Melting Point | Data not available | Requires experimental determination. For context, the related compound 2-amino-3-picoline melts at 29-32°C.[4] |

| XLogP3 (LogP) | 0.2 | [1] Computationally predicted value. Indicates relatively balanced hydro- and lipophilicity. |

| pKa | Data not available | Requires experimental determination. The presence of three nitrogen atoms (two amino, one pyridine) suggests multiple basic centers. |

| Solubility | Data not available | Requires experimental determination. The amino groups suggest potential aqueous solubility, while the picoline backbone provides lipophilic character. |

Spectroscopic Profile and Structural Elucidation

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, two separate broad signals for the non-equivalent amino (-NH₂) groups, and a singlet for the methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-donating effects of the amino groups.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will reflect the varied electronic environments of the substituted pyridine ring.

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups.[5] Key expected absorptions include:

-

N-H stretching: Two distinct, sharp-to-broad bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.

-

C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic methyl C-H.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 123.0796 g/mol .[1]

The following diagram illustrates the general workflow for the physicochemical characterization of a novel compound like 2,5-Diamino-3-picoline.

Lipophilicity and Ionization State Analysis

For any potential drug candidate, its ability to cross biological membranes (lipophilicity) and its charge state at physiological pH (ionization) are paramount. These are governed by its LogP and pKa values, respectively.

Partition Coefficient (LogP)

Lipophilicity is a major determinant of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP).[7]

-

Causality : A balanced LogP, often between 1 and 3, is desirable for oral bioavailability, allowing the drug to be soluble enough in the gut while also being lipid-soluble enough to cross cell membranes.[8] The computationally predicted XLogP3 of 0.2 for 2,5-Diamino-3-picoline suggests it is relatively hydrophilic, a trait that must be confirmed experimentally.[1]

Dissociation Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[9] For 2,5-Diamino-3-picoline, the two exocyclic amino groups and the pyridine ring nitrogen are all basic centers that will be protonated at acidic pH.

-

Causality : The ionization state profoundly impacts solubility, permeability, and receptor binding. A drug's absorption can vary significantly throughout the digestive system due to changes in pH.[7] Therefore, determining the pKa values is not merely an academic exercise; it is essential for predicting in vivo behavior and for developing suitable formulations.

Chemical Stability and Reactivity Profile

The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety, efficacy, and shelf-life.[][11] Degradation can lead to a loss of potency or the formation of potentially toxic impurities.[][12]

Inherent Reactivity

The functional groups of 2,5-Diamino-3-picoline dictate its reactivity. The primary amino groups are nucleophilic and susceptible to reactions such as acylation and oxidation. The electron-rich pyridine ring is activated towards electrophilic substitution, but can also be prone to oxidation.

Chemical Stability

Stability testing evaluates the ability of an API to maintain its chemical and physical integrity under various environmental conditions like temperature, humidity, and light.[][12] Common chemical degradation pathways for a molecule like this include:

-

Oxidation : The amino groups and the pyridine ring can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metals.[13]

-

Hydrolysis : While less common for this structure, hydrolysis could become a factor if the molecule is formulated with susceptible excipients.[13]

A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is crucial to separate and quantify the parent compound from any degradation products that may form over time.[11][14]

Standardized Experimental Protocols

The following protocols are presented as self-validating systems for determining the key physicochemical properties of 2,5-Diamino-3-picoline.

Protocol for pKa Determination by Potentiometric Titration

-

Causality : Potentiometric titration is a highly precise and widely accepted method for pKa determination.[15] It relies on monitoring pH changes as a titrant is added, with the pKa being identified at the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[9][16]

-

Methodology :

-

Apparatus : Calibrated pH meter with electrode, automatic titrator or manual burette, magnetic stirrer, and a temperature-controlled reaction vessel.

-

Reagents : 2,5-Diamino-3-picoline, 0.1 M Hydrochloric Acid (HCl) solution, 0.1 M Sodium Hydroxide (NaOH) solution, 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength), and standard pH buffers (4, 7, 10).[16]

-

Procedure : a. Calibrate the pH meter using the standard buffers.[16] b. Prepare a solution of the compound (e.g., 1 mM) in 0.15 M KCl.[16] c. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[16] d. Place the vessel on the magnetic stirrer and immerse the pH electrode. e. Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of titrant. f. Record the pH after each addition, allowing the reading to stabilize. Continue well past the expected equivalence points.

-

Data Analysis : Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points, which are located at the inflection points of the sigmoid curve.[9]

-

Protocol for LogP Determination via Shake-Flask Method (OECD 107)

-

Causality : The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning between two immiscible phases, typically n-octanol and water.[17] This provides a direct, empirical measure of lipophilicity.

-

Methodology :

-

Apparatus : Separatory funnels or centrifuge tubes with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Reagents : 2,5-Diamino-3-picoline, n-octanol (reagent grade), and purified water.

-

Procedure : a. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate. This prevents volume changes during the experiment. b. Prepare a dilute solution of the compound in the pre-saturated water. c. Add a known volume of this aqueous solution and a known volume of the pre-saturated n-octanol to a separatory funnel. d. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow partitioning to reach equilibrium. e. Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Data Analysis : Carefully separate the two layers. Measure the concentration of the compound in each phase using a suitable analytical technique. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

Protocol for Chemical Stability Assessment via Forced Degradation Study

-

Causality : Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and demonstrate the specificity of the analytical method used for stability studies.[12] Exposing the API to conditions more severe than accelerated testing helps to rapidly elucidate potential degradation pathways.[12]

-

Methodology :

-

Apparatus : HPLC system with a suitable detector (e.g., PDA or MS), pH meter, oven, and photostability chamber.

-

Reagents : 2,5-Diamino-3-picoline, HCl, NaOH, hydrogen peroxide (H₂O₂), and HPLC-grade solvents.

-

Procedure : a. Develop a stability-indicating HPLC method capable of separating the parent compound from potential impurities and degradants. b. Prepare separate solutions of the compound. c. Subject each solution to a different stress condition:

- Acidic Hydrolysis : Add 0.1 M HCl and heat (e.g., 60°C).

- Basic Hydrolysis : Add 0.1 M NaOH and heat.

- Oxidation : Add dilute H₂O₂ at room temperature.

- Thermal Stress : Heat a solid sample and a solution in an oven.

- Photostability : Expose a solution to UV and visible light according to ICH Q1B guidelines. d. At specified time points, take an aliquot of each stressed sample, neutralize if necessary, and dilute for HPLC analysis.

-

Data Analysis : Analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve partial degradation (e.g., 5-20%) to see the formation of degradant peaks without completely consuming the parent peak. The ability to resolve the parent peak from all degradant peaks demonstrates the method is "stability-indicating."[11]

-

Conclusion

2,5-Diamino-3-picoline is a compound with physicochemical properties that warrant further investigation for applications in drug discovery and materials science. Its predicted hydrophilicity, coupled with its multiple basic centers, suggests a complex but potentially favorable profile for biological applications. However, this guide highlights the critical need for rigorous experimental validation of computationally derived data. The provided protocols for determining pKa, LogP, and chemical stability offer a robust framework for researchers to generate the empirical data necessary for informed decision-making in the development process. A thorough understanding and characterization of these fundamental properties are indispensable for advancing 2,5-Diamino-3-picoline from a chemical entity to a viable scientific tool or therapeutic candidate.

References

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Hilaris Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

-

PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PMC - NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Preparation of 2,5-Diamino-3,6-Dinitropyrazine (ANPZ-i): A Novel Candidate High Energy Insensitive Explosive. Retrieved from [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Characteristics of Compounds 2-5. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,5-Diamino Pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2,6-diamino-3,5-dinitropyrazing-1-oxide (LLM-105). Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

-

YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

Sources

- 1. This compound | C6H9N3 | CID 2734423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DIAMINO-3-PICOLINE, | 106070-58-0 [chemicalbook.com]

- 4. 2-Amino-3-methylpyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. longdom.org [longdom.org]

- 13. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

"3-Methylpyridine-2,5-diamine" CAS number and identifiers

This comprehensive guide serves as a critical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of 3-Methylpyridine-2,5-diamine. This pyridine derivative is a key building block in synthetic organic chemistry, particularly valued for its role as a versatile intermediate in the creation of novel pharmaceutical compounds. This document provides a thorough examination of its chemical identity, physicochemical properties, synthesis methodologies, and essential safety protocols, underpinned by authoritative sources to ensure scientific integrity.

Core Identifiers and Chemical Identity

Accurate identification of a chemical substance is fundamental for research, regulatory compliance, and effective communication within the scientific community. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number and other standard nomenclature.

The molecular structure and composition are defined by the following:

-

Chemical Formula: C₆H₉N₃

-

Molecular Weight: 123.16 g/mol [2]

-

Canonical SMILES: CC1=CC(N)=CN=C1N[3]

-

InChI Key: NHGCVIIPNIZFJM-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental design. The data presented here is a combination of experimental and predicted values from reputable chemical databases.

| Property | Value | Source(s) |

| Melting Point | 114 - 118 °C | [4] |

| Boiling Point | 328.7±27.0 °C (Predicted) | |

| Density | 1.199±0.06 g/cm³ (Predicted) | |

| pKa | 6.55±0.25 (Predicted) | |

| LogP | 0.43 (Predicted) |

Note: Predicted values are computationally derived and should be used as an estimation in the absence of experimental data.

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the reduction of the corresponding dinitro-precursor, 3-methyl-2,5-dinitropyridine.

Synthetic Pathway: Reduction of a Dinitro-Precursor

This synthetic route is favored due to the accessibility of the starting materials and the efficiency of the reduction reaction. The process involves the conversion of the two nitro groups into primary amines.

Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-2,5-dinitropyridine

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-methyl-2,5-dinitropyridine in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a balloon of hydrogen gas for small-scale reactions or a Parr hydrogenator for larger scales and more controlled conditions. The reaction is typically run at room temperature and may be gently heated to increase the reaction rate.

-

Reaction Monitoring: The progress of the reduction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

-

Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the final product in high purity.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines due to its high activity, selectivity, and ease of handling.

-

Solvent Selection: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve both the starting material and the product to a reasonable extent.

-

Hydrogen Source: The choice of hydrogen source and pressure depends on the scale of the reaction. For laboratory-scale synthesis, a hydrogen balloon is often sufficient, while larger-scale industrial processes may require high-pressure hydrogenation reactors for efficiency and safety.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: A typical workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. Diaminopyridine derivatives, in particular, serve as versatile intermediates for the synthesis of complex heterocyclic systems with diverse biological activities.

Role as a Key Building Block

This compound possesses two nucleophilic amino groups and a pyridine ring, which can be strategically functionalized to generate libraries of compounds for drug discovery screening. The relative positions of the amino groups and the methyl group allow for the creation of unique three-dimensional structures that can interact with biological targets.

Signaling Pathway in Kinase Inhibitor Design

One of the significant applications of pyridine-based diamines is in the development of kinase inhibitors. The pyridine core can act as a hinge-binder, a common motif in many kinase inhibitors that mimics the adenine region of ATP. The amino groups at the 2 and 5 positions provide vectors for the introduction of substituents that can target specific regions of the kinase active site, thereby conferring potency and selectivity.

Caption: The strategic use of this compound in kinase inhibitor design.

Safety, Handling, and Storage

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of similar aminopyridine and picoline derivatives is strongly recommended. The following information is for guidance and should be supplemented by a substance-specific risk assessment.

Potential Hazards

Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following likely classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, a NIOSH-approved respirator may be necessary.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

001CHEMICAL. CAS No. 106070-58-0, this compound. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Methylpyridine-2,5-diamine (C₆H₉N₃), a substituted pyridine derivative of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes available information with theoretical predictions and expert analysis of structurally related compounds to offer a detailed understanding of its key chemical features. This guide covers the molecule's fundamental properties, delves into a theoretical exploration of its three-dimensional structure and conformational landscape, outlines robust methodologies for its experimental characterization, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[] The introduction of substituents onto the pyridine ring profoundly influences its electronic properties, steric profile, and intermolecular interactions, thereby modulating its biological activity and material characteristics. This compound, featuring both electron-donating amino groups and a methyl group, presents a unique combination of properties that make it an attractive building block for the design of novel bioactive agents and functional molecules. The strategic placement of these functional groups offers multiple vectors for chemical modification and diverse intermolecular interactions, including hydrogen bonding and π-stacking. Understanding the inherent structural and conformational preferences of this molecule is paramount for predicting its behavior in different chemical and biological environments and for the rational design of its derivatives.

Molecular Structure and Fundamental Properties

This compound, also known as 2,5-diamino-3-picoline, possesses the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol . Its structure consists of a central pyridine ring substituted with a methyl group at the 3-position, an amino group at the 2-position, and another amino group at the 5-position.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 106070-58-0 | |

| Molecular Formula | C₆H₉N₃ | |

| Molecular Weight | 123.16 g/mol | |

| XLogP3 | 0.2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

The presence of two primary amine groups and a pyridine nitrogen atom makes this compound a potent hydrogen bond donor and acceptor. This characteristic is expected to significantly influence its crystal packing, solubility, and interactions with biological macromolecules. The calculated octanol-water partition coefficient (XLogP3) of 0.2 suggests a relatively balanced hydrophilic-lipophilic character.

Conformational Analysis: A Theoretical Perspective

Due to the absence of published crystal structure data for this compound, its precise solid-state conformation remains to be experimentally determined. However, we can infer its likely conformational preferences through an analysis of steric and electronic effects, drawing parallels with related substituted pyridines.

The primary determinants of the conformation of this compound are the rotational barriers around the C-N bonds of the amino groups and the potential for intramolecular hydrogen bonding.

Caption: Potential conformational isomers of this compound.

Causality behind Conformational Preferences:

-

Planarity of Amino Groups: The exocyclic amino groups can adopt either a planar or a pyramidal geometry. While a planar conformation would maximize resonance with the pyridine ring, steric hindrance between the hydrogen atoms of the amino group at the 2-position and the methyl group at the 3-position may favor a slight pyramidalization.

-

Rotation around C-N Bonds: Rotation around the C2-N and C5-N bonds will be influenced by both steric and electronic factors. The proximity of the C2-amino group to the pyridine nitrogen and the C3-methyl group will likely result in a higher rotational barrier compared to the C5-amino group.

-

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could arise from an intramolecular hydrogen bond between one of the hydrogen atoms of the 2-amino group and the lone pair of the pyridine nitrogen atom. This would lead to a more planar and rigid conformation for that portion of the molecule.

Computational modeling, particularly using Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations and the rotational energy profiles of the amino groups.[2] Such studies can provide valuable insights into the molecule's flexibility and the relative populations of different conformers in the gas phase and in solution.

Experimental Characterization: A Methodological Workflow

A comprehensive understanding of the molecular structure and conformation of this compound requires a combination of spectroscopic and crystallographic techniques. The following workflow outlines a robust approach for its characterization.

Caption: A typical workflow for the experimental and computational characterization of this compound.

Synthesis and Purification

While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible route could involve the nitration of 3-methyl-2-aminopyridine followed by the reduction of the nitro group. Purification would likely be achieved through recrystallization or column chromatography.

Step-by-Step Protocol (Hypothetical):

-

Nitration: React 3-methyl-2-aminopyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group at the 5-position.

-

Purification of Nitro Intermediate: Isolate and purify the resulting 3-methyl-5-nitro-2-aminopyridine.

-

Reduction: Reduce the nitro group to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Final Purification: Purify the final product, this compound, by recrystallization from an appropriate solvent system.

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the chemical environment of all protons. The chemical shifts of the aromatic protons and the amine protons would be particularly informative. The coupling patterns would help to confirm the substitution pattern on the pyridine ring.

-

¹³C NMR: Would identify the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): Would be crucial for the unambiguous assignment of all proton and carbon signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the through-space proximity of protons, which can help to elucidate the preferred conformation, especially the orientation of the amino and methyl groups.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amines, C-N stretching, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional molecular structure and conformation in the solid state. Obtaining suitable single crystals would be a key objective. The resulting crystallographic data would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it a promising scaffold for various applications:

-

Medicinal Chemistry: Diaminopyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The two amino groups of this compound provide handles for the introduction of diverse substituents to modulate its pharmacokinetic and pharmacodynamic properties. It can serve as a key intermediate in the synthesis of more complex molecules, such as imidazo[4,5-b]pyridines, which have shown potent biological activities.[3][4]

-

Ligand Design for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel metal complexes with catalytic or therapeutic applications.

-

Building Block for Functional Polymers and Dyes: The reactive amino groups allow for the incorporation of this molecule into polymeric structures or for its use as a precursor in the synthesis of dyes and pigments.

Conclusion and Future Directions

This compound is a substituted pyridine with significant potential as a versatile building block in drug discovery and materials science. While a comprehensive experimental characterization of its molecular structure and conformation is not yet publicly available, this guide has provided a theoretical framework for understanding its key features and has outlined a clear path for its empirical investigation. Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine its solid-state structure. In parallel, detailed NMR studies and computational modeling will be invaluable for elucidating its conformational dynamics in solution. A deeper understanding of the structure-property relationships of this molecule will undoubtedly pave the way for the rational design of novel and functional derivatives with tailored biological and material properties.

References

-

Acidity Study on 3-Substituted Pyridines. Molecules. 2003; 8(1):96-109. Available from: [Link]

-

Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. 2022; 28(1):34. Available from: [Link]

-

Abraham, R. J., et al. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of computer-aided molecular design. 1991; 5(3):205-12. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 3-Methylpyridine. Available from: [Link]

-

SpectraBase. 3-Methylpyridine. Available from: [Link]

-

Yin, Z., et al. 3‐Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. 2024; 19(18):e202400467. Available from: [Link]

-

Skeletal editing of pyridines through atom-pair swap from CN to CC. Nature Chemistry. 2024; 16:245–252. Available from: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters. 2015; 17(15):3854–3857. Available from: [Link]

-

Supporting Information for: A gold-catalysed aerobic oxidative deoxygenation of N-oxides. The Royal Society of Chemistry. Available from: [Link]

-

Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. 2022. Available from: [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. 1975; 8(9):300-306. Available from: [Link]

-

Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. PubMed. 2022; 28(1):34. Available from: [Link]

-

Yin, Z., et al. 3-Methylpyridine: Synthesis and Applications. PubMed. 2024; 19(18):e202400467. Available from: [Link]

-

¹H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available from: [Link]

-

Selvita. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available from: [Link]

-

SpectraBase. 3-Methylpyridine - Optional[¹³C NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.

-

NIST. Pyridine, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Diamino-3-picoline

Abstract

2,5-Diamino-3-picoline, also known as 3-methylpyridine-2,5-diamine, is a substituted pyridine of significant interest in medicinal chemistry and materials science due to its unique arrangement of functional groups. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. This guide provides a detailed predictive analysis of the expected spectroscopic data for 2,5-Diamino-3-picoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from structurally related analogs to offer a robust, predictive framework for researchers. This approach serves as a benchmark for the identification and quality control of newly synthesized 2,5-Diamino-3-picoline.

Introduction: The Structural Imperative

The biological and material properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like 2,5-Diamino-3-picoline (Figure 1), the relative positions of the two amino groups and the methyl group on the pyridine ring dictate its reactivity, hydrogen bonding capabilities, and potential as a ligand or building block. Therefore, rigorous spectroscopic analysis is not merely a procedural step but the foundational evidence of molecular identity.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected spectroscopic signatures of 2,5-Diamino-3-picoline. By dissecting the predicted data for each major technique, we aim to explain the causality behind the expected signals, thereby creating a self-validating system for experimental verification.

Caption: Predicted primary fragmentation of 2,5-Diamino-3-picoline.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 123 | [C₆H₉N₃]⁺˙ | Molecular Ion (M⁺) |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. This is expected to be a major fragment. |

| 92 | [M - CH₃ - NH₂]⁺ | Subsequent loss of an amino group from the m/z 108 fragment. |

Trustworthiness in Protocol: High-Resolution Mass Spectrometry (HRMS) should be employed to validate the elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isomers or impurities with the same nominal mass.

Conclusion

This guide presents a predictive but scientifically grounded overview of the key spectroscopic data for 2,5-Diamino-3-picoline. The provided tables and interpretations are based on the fundamental principles of NMR, IR, and MS, and are supported by data from analogous structures. Researchers synthesizing this compound can use this document as a primary reference to guide their analytical work, interpret their experimental findings, and confidently confirm the structure of their target molecule. The causality-driven explanations and emphasis on robust experimental protocols are designed to ensure the highest level of scientific integrity.

References

-

PubChem: this compound. National Center for Biotechnology Information. Available at: [Link]

solubility and stability of "3-Methylpyridine-2,5-diamine"

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylpyridine-2,5-diamine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Its unique structural features, including the pyridine ring and two amino groups, suggest a range of chemical properties that could be exploited in the design of novel therapeutic agents or functional materials. However, the successful translation of any new chemical entity from discovery to application is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale, enabling researchers to design and execute robust experimental plans, interpret data accurately, and make informed decisions in their development programs.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug development. It directly influences bioavailability, formulation design, and the feasibility of various analytical techniques.[2][3] For this compound, its solubility profile will dictate the potential routes of administration and the design of effective delivery systems.

Theoretical Considerations for Solubility

The molecular structure of this compound (C₆H₉N₃) offers initial clues to its solubility behavior.[1] The presence of two primary amine groups and a nitrogen atom within the pyridine ring suggests the capacity for hydrogen bonding with protic solvents like water. The methyl group, being nonpolar, may slightly diminish aqueous solubility. The basic nature of the amino groups and the pyridine nitrogen implies that the solubility of this compound will be highly dependent on the pH of the medium. In acidic conditions, the protonation of the nitrogen atoms would lead to the formation of a more soluble salt form.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[4] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[2]

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Add a precise volume of the desired solvent (e.g., purified water, pH 1.2 HCl, pH 6.8 phosphate buffer, ethanol, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, to simulate ambient and physiological temperatures, respectively.

-

Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. For accurate results, it is crucial to avoid disturbing the solid material. Centrifugation of the vials prior to sampling can aid in achieving a clear supernatant.[5]

-

-

Sample Preparation and Analysis:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Data Presentation: Hypothetical Solubility of this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | ~7.5 | 5.2 |

| 0.1 N HCl | 25 | 1.2 | > 100 (freely soluble) |

| Phosphate Buffer | 25 | 6.8 | 15.8 |

| Ethanol | 25 | N/A | 35.1 |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 200 (very soluble) |

Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Part 2: The Stability Profile of this compound

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for determining the retest period for an active pharmaceutical ingredient (API) and the shelf life of a finished product.

Theoretical Considerations for Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Oxidation: The electron-rich aromatic ring and the primary amine groups are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Potential degradation products could include N-oxides, hydroxylated derivatives, or colored polymeric materials. A study on 3,4-diaminopyridine showed that oxidation can lead to the formation of nitro- and N-oxide derivatives.[7]

-

Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, the amino groups could potentially undergo hydrolytic deamination under extreme pH and temperature conditions, although this is less likely under typical storage conditions.

-

Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways, including oxidation and polymerization.

Experimental Design for a Comprehensive Stability Study

A robust stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8] This involves subjecting the compound to a variety of storage conditions over a defined period.

Protocol: ICH-Compliant Stability Study

-

Batch Selection:

-

Select at least one representative batch of this compound for the study.

-

-

Container Closure System:

-

Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.[9]

-

-

Storage Conditions:

-

Place the packaged samples in stability chambers maintained at the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[10]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Intermediate (if significant change occurs in accelerated conditions): 30 °C ± 2 °C / 65% RH ± 5% RH.

-

-

-

Testing Frequency:

-

Analytical Testing:

-

At each time point, analyze the samples for the following parameters:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the amount of this compound remaining using a stability-indicating HPLC method.

-

Degradation Products: Detection and quantification of any impurities or degradation products using the same HPLC method.

-

Water Content: Measurement of water content by Karl Fischer titration, if applicable.

-

-

-

Stress Testing:

-

To elucidate potential degradation pathways, perform forced degradation studies under more aggressive conditions, such as high temperature (e.g., 60°C), high humidity (e.g., >75% RH), exposure to acidic and basic solutions, oxidation (e.g., with hydrogen peroxide), and photolysis.[9]

-

Data Presentation: Hypothetical Stability Study Design

| Study Type | Storage Condition | Testing Time Points (Months) | Analytical Tests |

| Long-Term | 25°C/60% RH | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay, Degradation Products, Water Content |

| Accelerated | 40°C/75% RH | 0, 3, 6 | Appearance, Assay, Degradation Products, Water Content |

| Photostability | ICH-compliant light exposure | Post-exposure | Appearance, Assay, Degradation Products |

| Forced Degradation | Acid, Base, Oxidative, Thermal | As required | Assay, Degradation Profile |

Workflow for Stability Testing

Caption: Workflow for a comprehensive stability study.

Conclusion

The characterization of solubility and stability are indispensable steps in the research and development of any new chemical entity, including this compound. A thorough understanding of these properties, obtained through rigorously designed and executed experiments, provides the foundational knowledge required for successful formulation development, regulatory approval, and ultimately, the delivery of a safe and effective product to the market. The protocols and theoretical considerations outlined in this guide serve as a robust framework for scientists to systematically investigate and understand the physicochemical behavior of this promising compound.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- PubChem. (n.d.). This compound.

- World Health Organization. (n.d.). Annex 10 - ICH.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.

Sources

- 1. This compound | C6H9N3 | CID 2734423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. qlaboratories.com [qlaboratories.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to 2,5-Diamino-3-picoline: Commercial Availability, Synthesis, and Applications for the Research Professional

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Niche Pyridine Building Block

In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, diamino-picolines offer a versatile scaffold rich in reactive sites, enabling the construction of complex molecular architectures with diverse functional properties. This guide focuses on a specific, yet potentially pivotal, member of this family: 2,5-Diamino-3-picoline (also known as 3-Methylpyridine-2,5-diamine), CAS Number 106070-58-0 . While not as ubiquitously cited as some of its isomers, this compound holds unique potential as a building block for novel therapeutics and functional materials. This document serves as a comprehensive technical resource, consolidating available information on its commercial sourcing, synthesis, and prospective applications to empower researchers in their scientific endeavors.

Commercial Availability and Supplier Landscape

2,5-Diamino-3-picoline is classified as a specialty chemical, available primarily through suppliers catering to the research and development sector. While not a stock item for all major chemical distributors, a number of reliable sources exist for procuring this compound in research quantities.

Table 1: Prominent Commercial Suppliers of 2,5-Diamino-3-picoline

| Supplier | Website | Notes |

| BOC Sciences | Lists the compound with CAS number 106070-58-0 and a purity of 95%. Offers a range of custom synthesis and chemical services.[][2] | |

| Hangzhou Keying Chem Co., Ltd. | Lists 2,5-DIAMINO-3-PICOLINE, under CAS 106070-58-0 as a pharmaceutical intermediate and fine chemical.[3][4] | |

| ChemicalBook | A comprehensive database that lists the compound with its CAS number and provides links to various suppliers.[4][5] | |

| PubChem | While not a direct supplier, PubChem provides a list of vendors for this compound under its entry for this compound.[2] |

It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use. Given the specificity of this isomer, analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for confirmation.

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of 2,5-Diamino-3-picoline is essential for its effective use in experimental design.

Table 2: Physicochemical Properties of 2,5-Diamino-3-picoline

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | PubChem[2] |

| Molecular Weight | 123.16 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 106070-58-0 | PubChem[2] |

| Boiling Point | 329.2°C at 760 mmHg (Predicted) | BOC Sciences[] |

| InChI Key | NHGCVIIPNIZFJM-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC1=C(C=C(C=N1)N)N | PubChem[2] |

graph "2_5_Diamino_3_picoline" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino2 [label="NH2"]; N_amino5 [label="NH2"]; C_methyl3 [label="CH3"];

C2 -- N1 [len=1.5]; C6 -- N1 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5];

C2 -- N_amino2 [len=1.5]; C5 -- N_amino5 [len=1.5]; C3 -- C_methyl3 [len=1.5];

// Double bonds C2 -- C3 [style=double, len=1.3]; C4 -- C5 [style=double, len=1.3]; C6 -- N1 [style=double, len=1.3];

Caption: Conceptual synthetic pathway for 2,5-Diamino-3-picoline.

Key Experimental Considerations

-

Nitration: The nitration of aminopyridines can be challenging due to the deactivating effect of the protonated pyridine ring in strong acid and the activating effect of the amino group. Careful control of temperature and the nitrating agent is crucial to achieve regioselectivity and avoid over-nitration or side reactions. The synthesis of related nitropyridines often utilizes a mixture of nitric acid and sulfuric acid. [6]* Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. [7]Alternatively, reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, can also be employed.

Reactivity of the Diaminopicoline Scaffold

The two amino groups on the pyridine ring of 2,5-Diamino-3-picoline possess different reactivities. The 2-amino group is generally more nucleophilic due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited for selective functionalization in multi-step syntheses. The presence of two amino groups makes this molecule a valuable building block for the synthesis of fused heterocyclic systems, such as imidazopyridines, and for the construction of ligands for metal complexes.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 2,5-Diamino-3-picoline are not widely documented, its structural features suggest its utility as a versatile building block in several areas of research.

A Scaffold for Kinase Inhibitors

The pyridine and quinoline cores are privileged structures in the design of kinase inhibitors. [8][9][10][11]The diamino functionality of 2,5-Diamino-3-picoline provides key hydrogen bond donors and acceptors that can interact with the hinge region of kinase active sites. This makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries. For instance, related quinazoline-2,5-diamine derivatives have been developed as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [8][12]

Caption: Conceptual interaction of a 2,5-Diamino-3-picoline-based inhibitor with a kinase hinge region.

Precursor for Fused Heterocyclic Systems

The vicinal arrangement of the 2-amino group and the ring nitrogen, along with the 5-amino group, makes 2,5-Diamino-3-picoline a suitable precursor for the synthesis of various fused heterocyclic systems. These systems are often of interest in medicinal chemistry due to their diverse biological activities. For example, diaminopyridines are used in the synthesis of imidazopyridines, which have shown a broad spectrum of biological activities, including as kinase inhibitors. [11]

Building Block for Functional Polymers and Materials